molecular formula C14H12F3N3O4 B6152987 4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenyl 1,3-oxazinane-3-carboxylate CAS No. 2101607-63-8

4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenyl 1,3-oxazinane-3-carboxylate

Número de catálogo B6152987
Número CAS: 2101607-63-8
Peso molecular: 343.3
Clave InChI:
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenyl 1,3-oxazinane-3-carboxylate is a novel small molecule compound that has recently been identified as having potential applications in scientific research. This compound has been shown to possess a range of interesting biochemical and physiological effects, and it has become an increasingly popular compound for use in laboratory experiments.

Aplicaciones Científicas De Investigación

4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenyl 1,3-oxazinane-3-carboxylate has been identified as having potential applications in scientific research. This compound has been explored for its potential use as an inhibitor of the enzyme p38 MAPK, which is involved in inflammation and apoptosis. In addition, it has been studied for its potential use as a novel therapeutic agent for the treatment of inflammatory and autoimmune diseases.

Mecanismo De Acción

The mechanism of action of 4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenyl 1,3-oxazinane-3-carboxylate is not yet fully understood. However, it is believed that this compound works by inhibiting the activity of p38 MAPK, which is involved in inflammation and apoptosis. In addition, it has been shown to have a direct effect on the activity of NF-κB, which is a transcription factor involved in the regulation of the expression of inflammatory genes.
Biochemical and Physiological Effects
4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenyl 1,3-oxazinane-3-carboxylate has been shown to have a range of biochemical and physiological effects. In laboratory studies, this compound has been shown to reduce inflammation, inhibit cell death, and reduce the production of pro-inflammatory cytokines. In addition, it has been shown to have a protective effect on cells, reducing oxidative stress and promoting cell survival.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenyl 1,3-oxazinane-3-carboxylate has a number of advantages and limitations for use in laboratory experiments. On the one hand, this compound is relatively easy to synthesize and is stable in a variety of conditions. On the other hand, the mechanism of action of this compound is not yet fully understood and it has not yet been tested in humans, so its safety and efficacy are not yet known.

Direcciones Futuras

There are a number of potential future directions for research on 4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenyl 1,3-oxazinane-3-carboxylate. These include further investigation into the mechanism of action of this compound, studies to assess its safety and efficacy in humans, and the development of new synthetic methods for the production of this compound. In addition, further research is needed to explore the potential applications of this compound in the treatment of inflammatory and autoimmune diseases.

Métodos De Síntesis

The synthesis of 4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenyl 1,3-oxazinane-3-carboxylate involves a multi-step process beginning with the reaction of 4-chloro-3-nitrobenzoic acid with 2-fluoro-1-methoxyethanol. The resulting product is then reacted with trifluoromethanesulfonic acid to produce the desired 4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenyl 1,3-oxazinane-3-carboxylate. The full synthesis method has been outlined in detail in the literature.

Propiedades

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenyl 1,3-oxazinane-3-carboxylate' involves the reaction of 4-(4-chlorophenyl)-1,3-oxazin-2-one with 5-amino-1,2,4-oxadiazole-3-carboxylic acid, followed by the introduction of a trifluoromethyl group and esterification with 4-hydroxybenzoic acid.", "Starting Materials": [ "4-(4-chlorophenyl)-1,3-oxazin-2-one", "5-amino-1,2,4-oxadiazole-3-carboxylic acid", "trifluoromethyl iodide", "potassium carbonate", "4-hydroxybenzoic acid", "N,N-dimethylformamide", "N,N-dimethylacetamide", "triethylamine", "ethyl acetate", "water" ], "Reaction": [ "Step 1: 4-(4-chlorophenyl)-1,3-oxazin-2-one is reacted with 5-amino-1,2,4-oxadiazole-3-carboxylic acid in the presence of potassium carbonate and N,N-dimethylformamide to form 4-(5-amino-1,2,4-oxadiazol-3-yl)phenyl 1,3-oxazinane-3-carboxylic acid.", "Step 2: Trifluoromethylation of the amine group is carried out using trifluoromethyl iodide and triethylamine in N,N-dimethylacetamide to form 4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenyl 1,3-oxazinane-3-carboxylic acid.", "Step 3: Esterification of the carboxylic acid group is carried out using 4-hydroxybenzoic acid and N,N-dimethylformamide in the presence of triethylamine to form the final product, 4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenyl 1,3-oxazinane-3-carboxylate.", "Step 4: The product is purified using ethyl acetate and water." ] }

Número CAS

2101607-63-8

Nombre del producto

4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenyl 1,3-oxazinane-3-carboxylate

Fórmula molecular

C14H12F3N3O4

Peso molecular

343.3

Pureza

95

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.